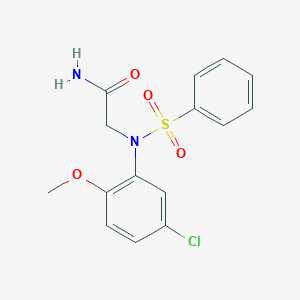
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of NMDA receptor antagonists and has been shown to have a wide range of effects on the central nervous system.
Mécanisme D'action
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound 49823 can reduce the excitotoxicity that is associated with a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound 49823 has been shown to have a variety of biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines in the brain, which can contribute to the neuroprotective effects of the compound. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in synaptic plasticity and neurogenesis. This compound 49823 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 is that it has been extensively studied in animal models and has been shown to have a wide range of effects on the central nervous system. This makes it a useful tool for studying the mechanisms underlying neurological and psychiatric disorders. However, one limitation of this compound 49823 is that it has a relatively short half-life in the body, which can make it difficult to administer in clinical settings.
Orientations Futures
There are several future directions for research on N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is the potential use of the compound in the treatment of traumatic brain injury and spinal cord injury. Another area of interest is the potential use of the compound in the treatment of depression and anxiety. Additionally, there is interest in developing more potent and selective NMDA receptor antagonists that can be used in clinical settings. Finally, there is interest in exploring the potential use of this compound 49823 in combination with other drugs for the treatment of neurological and psychiatric disorders.
Applications De Recherche Scientifique
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-14-8-7-11(16)9-13(14)18(10-15(17)19)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEPZTLOQFHGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3454345.png)
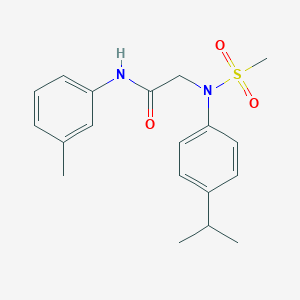
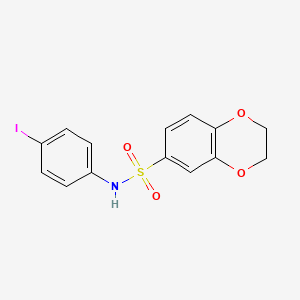
![ethyl 4-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3454363.png)
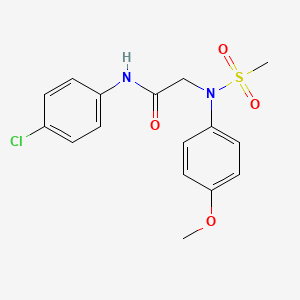
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B3454371.png)
![N~1~-benzyl-N~2~-(2,4-dimethoxyphenyl)-N~1~-methyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3454373.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3454390.png)

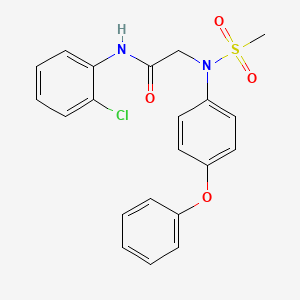
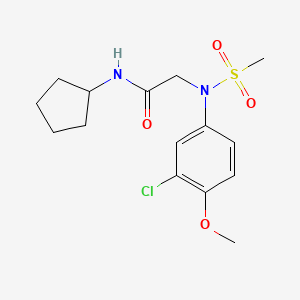
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3454418.png)

